molecular formula C16H24N4O2S2 B2685371 N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide CAS No. 748776-47-8

N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide

Cat. No. B2685371
CAS RN: 748776-47-8
M. Wt: 368.51
InChI Key: LQUAGBSCHVJCFG-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The 1,2,4-triazole ring is a common motif in pharmaceuticals and has been found in a variety of biologically active compounds .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, a benzenesulfonamide group, and an isobutyl group. The 1,2,4-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group, and the isobutyl group is a branched alkyl group.

Scientific Research Applications

Anti-HIV and Anticancer Potential

Research into derivatives of 2-mercapto-N-(1,2,4-triazol-3-yl)benzenesulfonamide, which share a common structural motif with N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide, has shown promising anti-HIV and anticancer activities. Preliminary screenings indicated that certain compounds exhibited moderate to high anti-HIV activity, alongside a moderate anticancer potential (Brzozowski, 1998; Brzozowski, 1998).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Compounds incorporating triazole and thiadiazinyl moieties, akin to the core structure of this compound, have been studied for their inhibitory effects on human carbonic anhydrase isozymes. These enzymes are targets for the treatment of various conditions, including glaucoma, epilepsy, obesity, and cancer. A series of sulfonamides showed low nanomolar activity against certain carbonic anhydrase isoforms, indicating potential for therapeutic applications (Alafeefy et al., 2015; Nocentini et al., 2016).

Antimicrobial and Anti-HIV Activity

Novel benzenesulfonamides bearing oxadiazole moiety have been synthesized, some of which exhibited antimicrobial and anti-HIV activity. This research direction underscores the potential of benzenesulfonamide derivatives in developing new therapeutic agents (Iqbal et al., 2006).

Enzyme Inhibition and Molecular Docking Studies

Schiff bases derived from sulfamethoxazole and sulfisoxazole, structurally related to this compound, have been evaluated for their enzyme inhibitory activities. These compounds were found to inhibit enzymes like cholesterol esterase, tyrosinase, and α-amylase, with molecular docking studies helping to understand the binding interactions (Alyar et al., 2019).

Future Directions

The development of new 1,2,4-triazole derivatives with improved biological activity is a promising area of research . Further studies could focus on the synthesis and characterization of this specific compound, as well as testing its biological activity.

properties

IUPAC Name

N,N-diethyl-3-[4-(2-methylpropyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S2/c1-5-19(6-2)24(21,22)14-9-7-8-13(10-14)15-17-18-16(23)20(15)11-12(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUAGBSCHVJCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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